(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate
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Overview
Description
(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate is a chemical compound with the molecular formula C23H21ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes phenoxy and chlorophenoxy groups attached to a methylbutanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-methylbutanoic acid with (3-phenoxyphenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or chlorophenoxy groups, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy or chlorophenoxy derivatives
Scientific Research Applications
(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate involves its interaction with specific molecular targets. The phenoxy and chlorophenoxy groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Phenoxyphenyl)methyl 2-(4-methoxyphenoxy)-3-methylbutanoate
- (3-Phenoxyphenyl)methyl 2-(4-bromophenoxy)-3-methylbutanoate
- (3-Phenoxyphenyl)methyl 2-(4-fluorophenoxy)-3-methylbutanoate
Uniqueness
(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate stands out due to its unique combination of phenoxy and chlorophenoxy groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
63402-73-3 |
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Molecular Formula |
C24H23ClO4 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate |
InChI |
InChI=1S/C24H23ClO4/c1-17(2)23(29-21-13-11-19(25)12-14-21)24(26)27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,17,23H,16H2,1-2H3 |
InChI Key |
NFNPRJSSOBFOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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